molecular formula C14H14FN3O3S B5866513 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide

2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide

Cat. No.: B5866513
M. Wt: 323.34 g/mol
InChI Key: ZUFLAHAGWSVACL-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide is a chemical compound with the molecular formula C14H14FN3O3S and a molecular weight of 323.34 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a hydrazinecarboxamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylphenylhydrazine in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require temperature control to optimize yield and purity.

Chemical Reactions Analysis

2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with protein synthesis or signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide include:

Properties

IUPAC Name

1-[(4-fluorophenyl)sulfonylamino]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3S/c1-10-3-2-4-12(9-10)16-14(19)17-18-22(20,21)13-7-5-11(15)6-8-13/h2-9,18H,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLAHAGWSVACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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